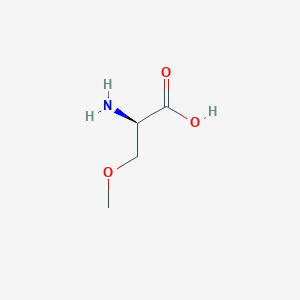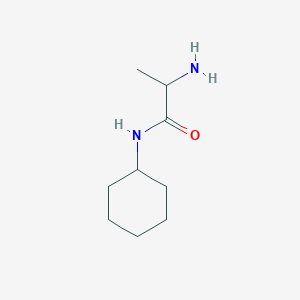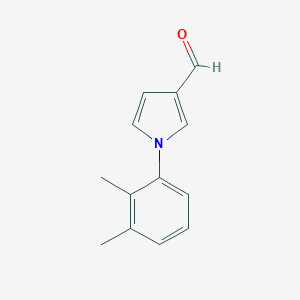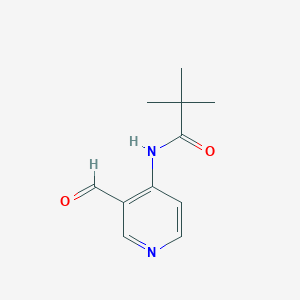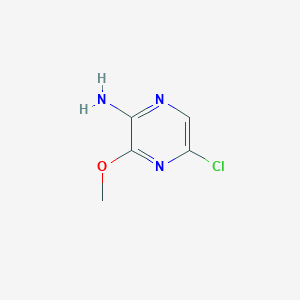![molecular formula C14H9IN2O B113184 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-03-4](/img/structure/B113184.png)
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes by binding to their active sites. The binding affinity of this compound towards enzymes is attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Effets Biochimiques Et Physiologiques
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death mechanism. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards enzymes. This compound exhibits a lower IC50 value, indicating that it requires a lower concentration to inhibit the activity of enzymes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions that can be explored with 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, the development of new synthetic methods to improve the yield and purity of this compound can also be explored. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in drug discovery.
Conclusion
In conclusion, 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and potent inhibitory activity towards enzymes make it a potential drug candidate for the treatment of various diseases. However, further research is needed to explore its full potential and to overcome its limitations.
Méthodes De Synthèse
The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the condensation reaction of 2-amino-4-iodophenyl and 2-formylpyridine in the presence of a suitable catalyst. This reaction yields a yellow crystalline solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various spectroscopic techniques, such as NMR and IR.
Applications De Recherche Scientifique
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase, tyrosine kinase, and histone deacetylase. These enzymes play a crucial role in various diseases, including cancer, inflammation, and neurological disorders. Therefore, the development of potent inhibitors against these enzymes is of great interest in the pharmaceutical industry.
Propriétés
Numéro CAS |
887360-03-4 |
|---|---|
Nom du produit |
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Formule moléculaire |
C14H9IN2O |
Poids moléculaire |
348.14 g/mol |
Nom IUPAC |
2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H |
Clé InChI |
IYTJCVQKFBOJSQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



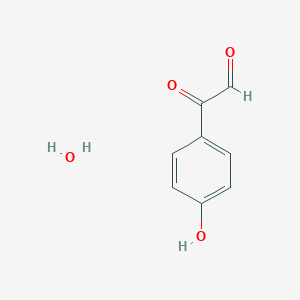
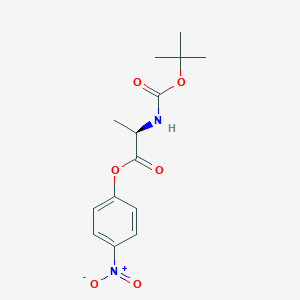
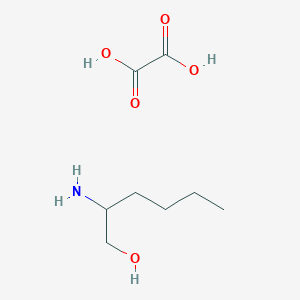
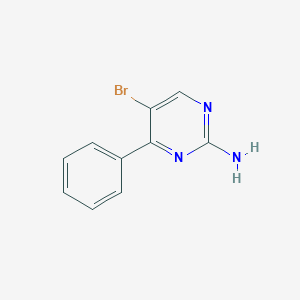
![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)
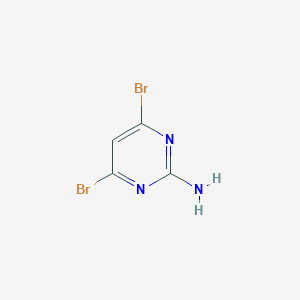
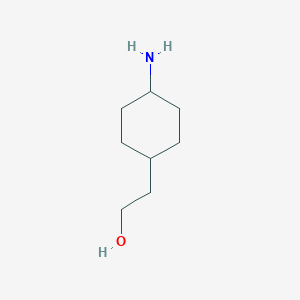
![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)
![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)
